molecular formula C6H7N5S B14913151 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile

Cat. No.: B14913151
M. Wt: 181.22 g/mol
InChI Key: AJUIHCRMQMAHPK-UHFFFAOYSA-N
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Description

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile, typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This method is favored due to its efficiency and the relatively mild reaction conditions required. The reaction can be catalyzed by various metals or conducted under thermal conditions.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of non-toxic reagents and easy extraction methods are also preferred to ensure high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically conducted under controlled temperatures to ensure the stability of the tetrazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Mechanism of Action

The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific receptors and enzymes . This interaction can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

2-(1-cyclopropyltetrazol-5-yl)sulfanylacetonitrile

InChI

InChI=1S/C6H7N5S/c7-3-4-12-6-8-9-10-11(6)5-1-2-5/h5H,1-2,4H2

InChI Key

AJUIHCRMQMAHPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=N2)SCC#N

Origin of Product

United States

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